Icariside C(1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

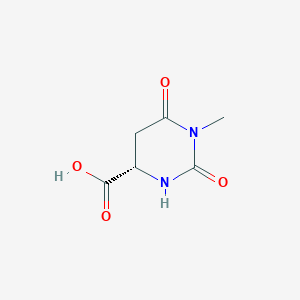

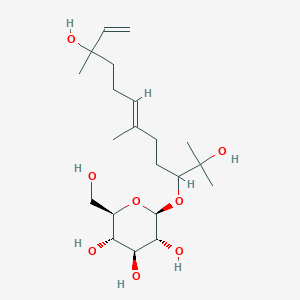

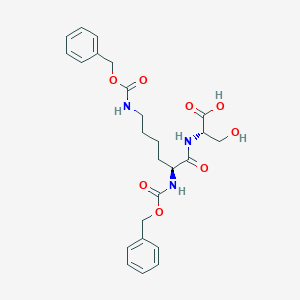

Icariside C(1) is a flavonoid compound that is found in the Epimedium genus of plants, commonly known as horny goat weed. This compound has been of great interest to the scientific community due to its potential therapeutic properties. Icariside C(1) has been shown to have various biological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-osteoporotic effects.

科学研究应用

延长健康寿命

Icariside II,icariin的衍生物,已被确认通过胰岛素/IGF-1信号通路延长秀丽隐杆线虫的寿命和健康寿命。它不仅增强了应激耐受性,延缓了运动的衰退,还延迟了蛋白毒性诱导的瘫痪发作,暗示其在预防与年龄相关疾病和延长健康寿命方面可能发挥潜在作用 (Cai et al., 2011)。

减轻心脏重塑

研究表明,Icariside II可以减轻心脏重塑,这是心脏疾病的重要因素。该化合物通过调节Akt、AMPKα和mTORC等途径实现这一目标,展示了其作为治疗心脏重塑的潜力药物的潜力 (Liu et al., 2018)。

增强血管健康

Icariside C3,与Icariside II密切相关,已在离体大鼠主动脉研究中展示出血管舒张活性,暗示其在促进血管健康和可能管理心血管疾病方面可能发挥作用 (Oshimi et al., 2008)。

保护勃起功能

研究表明,Icariside II可以通过促进脂肪组织源干细胞向施万细胞的分化来保护海绵体神经损伤后的勃起功能,为勃起功能障碍的治疗策略开辟了途径 (Zheng et al., 2018)。

抗癌活性

多项研究强调了Icariside II在癌症治疗中的潜力。据报道,它能够诱导各种癌细胞凋亡,抑制关键的癌症相关途径如AKT/Cyclin E/CDK 2,并增强传统癌症药物的疗效,使其成为癌症治疗策略中的有前途的化合物 (Sun et al., 2019),(Kim et al., 2011),(Kang et al., 2012)。

神经保护作用

Icariside II也以其神经保护作用而闻名,特别是对抗脑缺血再灌注损伤。它已知能够上调保护性途径并抑制有害途径,暗示其在神经保护疗法中可能发挥作用 (Gao et al., 2022),(Deng et al., 2016)。

属性

CAS 编号 |

108906-50-9 |

|---|---|

产品名称 |

Icariside C(1) |

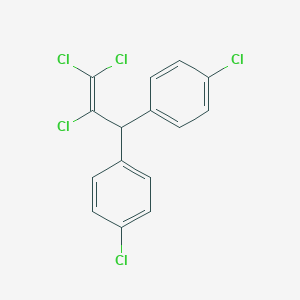

分子式 |

C21H38O8 |

分子量 |

418.5 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[(6E)-2,10-dihydroxy-2,6,10-trimethyldodeca-6,11-dien-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H38O8/c1-6-21(5,27)11-7-8-13(2)9-10-15(20(3,4)26)29-19-18(25)17(24)16(23)14(12-22)28-19/h6,8,14-19,22-27H,1,7,9-12H2,2-5H3/b13-8+/t14-,15?,16-,17+,18-,19+,21?/m1/s1 |

InChI 键 |

PFJDJYAPRBPXLV-LSLVLPQDSA-N |

手性 SMILES |

C/C(=C\CCC(C)(C=C)O)/CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES |

CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O |

规范 SMILES |

CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O |

同义词 |

icariside C(1) icariside C1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

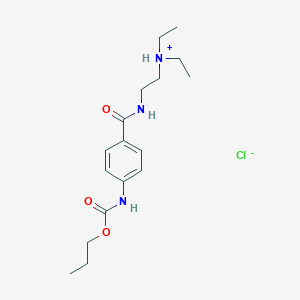

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)

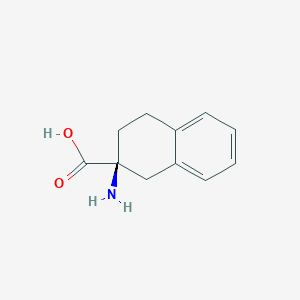

![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)